molecular formula C2H4N2O2S B1280033 Cyanomethanesulfonamide CAS No. 41827-87-6

Cyanomethanesulfonamide

Cat. No.: B1280033
CAS No.: 41827-87-6
M. Wt: 120.13 g/mol
InChI Key: PLEATGIFHFOQGS-UHFFFAOYSA-N
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Description

Cyanomethanesulfonamide is an organic compound with the molecular formula C₂H₄N₂O₂S. It is characterized by the presence of a cyano group (-CN) and a sulfonamide group (-SO₂NH₂).

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanomethanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with cyanamide in the presence of a base. The reaction typically proceeds as follows: [ \text{CH₃SO₂Cl} + \text{NH₂CN} \rightarrow \text{CH₃SO₂NH₂CN} ] The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Cyanomethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of cyanomethanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes involved in folate metabolism, similar to other sulfonamide compounds. This inhibition disrupts the synthesis of folic acid, which is essential for DNA production in bacteria, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Comparison: Cyanomethanesulfonamide is unique due to the presence of both a cyano group and a sulfonamide group, which imparts distinct reactivity and potential biological activity. Unlike methanesulfonamide, which lacks the cyano group, this compound can participate in additional reactions such as nucleophilic addition to the cyano group. Compared to sulfanilamide, this compound offers a different substitution pattern, which can lead to varied biological activities and applications .

Properties

IUPAC Name

cyanomethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2O2S/c3-1-2-7(4,5)6/h2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEATGIFHFOQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30489980
Record name 1-Cyanomethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41827-87-6
Record name 1-Cyanomethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyanomethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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